Sodium iodide I 131
Description
Historical Milestones in Radioiodine Discovery and Early Research Applications
The story of Sodium Iodide I 131 is intrinsically linked to the broader history of radioiodine and its application in understanding biological systems.
Discovery of Iodine-131 Isotope
The isotope Iodine-131 (I-131) was discovered in 1938 by Glenn T. Seaborg and John Livingood at the University of California, Berkeley. wikipedia.orgsciencing.com This discovery was a pivotal moment, as I-131, with its half-life of about eight days, proved to be a more practical tool for research and medical applications compared to the previously available shorter-lived radioisotopes of iodine. wikipedia.orgnih.gov Seaborg, who would later receive the Nobel Prize in Chemistry in 1951, considered the discovery of I-131 among his most notable achievements, partly because it was later used to treat his mother's thyroid condition. sciencing.com
Early Experimental Utilization of Radioiodine in Biological Systems
The potential of radioiodine as a tracer in biological systems was recognized shortly after its discovery. As early as 1936, Saul Hertz and J. Howard Means at Massachusetts General Hospital (MGH), in collaboration with physicists at the Massachusetts Institute of Technology (MIT), began studying the short-lived isotope I-128 in rabbits to understand iodine metabolism. nih.gov By 1938, their experiments demonstrated the rapid uptake of radioiodine by the thyroid gland. nih.gov
With the availability of the longer-lived I-130 and I-131 from the Berkeley cyclotron in 1939, Joseph Hamilton and Mayo Soley were the first to administer these radioiodines to humans to study iodine physiology. nih.gov The first therapeutic use of radioiodine occurred on March 31, 1941, when Hertz and Roberts treated a patient for hyperthyroidism. nih.govresearchgate.net This was followed by the work of Samuel Seidlin, who in March 1943, was the first to use radioiodine to treat a patient with functional metastatic thyroid cancer. cet-endojournals.ru These early studies laid the groundwork for the extensive use of this compound in both diagnostics and therapy.
Overview of Isotopic Forms of Iodine in Scientific Inquiry
Iodine has only one stable, naturally occurring isotope: Iodine-127. youtube.comwikipedia.org However, there are numerous radioactive isotopes (radioisotopes) of iodine, with those having half-lives of less than 60 days being particularly useful in medical and research settings. wikipedia.org The most prominent radioisotopes in scientific inquiry include Iodine-123, Iodine-124, Iodine-125, and Iodine-131. wikipedia.org
Each of these isotopes possesses unique properties that make them suitable for different applications. For instance, Iodine-123 is often used for diagnostic imaging due to its shorter half-life and the energy of its gamma rays. taylorandfrancis.com In contrast, Iodine-129 has an extremely long half-life of 16.14 million years and is used in environmental monitoring and as a tracer in hydrological studies. youtube.comwikipedia.org
| Isotope | Half-life | Primary Emissions | Common Research Applications |
| Iodine-123 (I-123) | 13.22 hours | Gamma | Diagnostic imaging of the thyroid |
| Iodine-124 (I-124) | 4.1760 days | Positron, Gamma | Positron Emission Tomography (PET) imaging |
| Iodine-125 (I-125) | 59.4 days | Gamma | Radioimmunoassays, brachytherapy |
| Iodine-129 (I-129) | 16.14 million years | Beta | Environmental tracing, geological dating |
| Iodine-131 (I-131) | 8.02 days | Beta, Gamma | Thyroid uptake studies, treatment of hyperthyroidism and thyroid cancer |
Positioning of this compound within Radiochemical and Biological Research
This compound is a cornerstone in both radiochemical and biological research primarily due to the specific properties of the I-131 isotope. Its dual emission of beta and gamma radiation is a key factor in its utility. wikipedia.org The gamma radiation allows for the visualization and quantification of its distribution within the body using imaging techniques like gamma cameras. wikipedia.orgpatsnap.com This makes it an invaluable tool for diagnostic purposes, such as evaluating thyroid function and locating thyroid tumors. wa.govpharmaguideline.com
Simultaneously, the beta particles emitted by I-131 are responsible for its therapeutic effects. wikipedia.org These particles travel short distances in tissue, delivering a concentrated dose of radiation to the target cells, leading to their destruction. wikipedia.orgopenmedscience.com This localized cytotoxic effect is the basis for its use in treating conditions like hyperthyroidism and thyroid cancer. openmedscience.compatsnap.com The selective uptake of iodide by the thyroid gland further enhances the targeted nature of this radiopharmaceutical. patsnap.compatsnap.com
Structure
2D Structure
Properties
CAS No. |
7790-26-3 |
|---|---|
Molecular Formula |
INa |
Molecular Weight |
153.895896 g/mol |
IUPAC Name |
sodium;iodine-131(1-) |
InChI |
InChI=1S/HI.Na/h1H;/q;+1/p-1/i1+4; |
InChI Key |
FVAUCKIRQBBSSJ-LAIFMVDKSA-M |
SMILES |
[Na+].[I-] |
Isomeric SMILES |
[Na+].[131I-] |
Canonical SMILES |
[Na+].[I-] |
Other CAS No. |
7790-26-3 |
Origin of Product |
United States |
Radiochemistry and Production of Sodium Iodide I 131 for Research
Isotopic Generation Pathways
Iodine-131 (¹³¹I) can be generated through two primary nuclear pathways: as a direct product of uranium fission and via neutron activation of tellurium.
When Uranium-235 (²³⁵U) undergoes nuclear fission, it splits into two smaller nuclei, releasing neutrons, energy, and a spectrum of radioactive fission products env.go.jpouvry.comhpschapters.org. Iodine-131 is one of these direct fission products env.go.jpouvry.comhpschapters.orgwikipedia.orgresearchgate.netnih.govresearchgate.netwikipedia.org. The fission yield of ¹³¹I from the thermal neutron fission of ²³⁵U is approximately 2.8% to 3.1% hpschapters.orgresearchgate.netresearchgate.netcdnsciencepub.comresearchgate.net. While this method yields ¹³¹I, it also produces a complex mixture of other radionuclides, necessitating extensive purification steps nih.govresearchgate.netnews-medical.net.
The predominant method for producing ¹³¹I for research and medical applications involves the neutron irradiation of a tellurium target, typically Tellurium-130 (¹³⁰Te), within a nuclear reactor wikipedia.orgworldresearchersassociations.comnordion.comquora.commdpi.comresearchgate.netthno.orgradiologykey.comiaea.orgtennessee.eduiaea.orgiaea.org. The primary nuclear reaction is:
¹³⁰Te(n,γ) → ¹³¹Te
The resulting Tellurium-131 (¹³¹Te) is a beta-emitting radionuclide with a short half-life of approximately 25 minutes wikipedia.orgthno.orgradiologykey.comtennessee.eduiaea.org. ¹³¹Te subsequently decays via beta emission to form Iodine-131:
¹³¹Te → ¹³¹I + β⁻
This (n,γ) reaction pathway is favored for its ability to produce ¹³¹I with high radiochemical purity and specific activity, as it generates fewer contaminating radioisotopes compared to the fission product route wikipedia.orgmdpi.com. The natural abundance of ¹³⁰Te is about 34%, making it a readily available target material wikipedia.orgworldresearchersassociations.comradiologykey.comiaea.orgiaea.org.
Table 1: Key Production Pathways and Reactions for Iodine-131
| Pathway | Target Isotope | Primary Reaction | Product Half-life | Fission Yield (approx.) | Notes |
| Uranium-235 Fission | ²³⁵U | ²³⁵U + n → Fission Fragments (incl. ¹³¹I) | 8.02 days | 2.8 – 3.1% | Produces a mixture of radionuclides requiring extensive purification. |
| Neutron Irradiation of Tellurium | ¹³⁰Te | ¹³⁰Te(n,γ) → ¹³¹Te → ¹³¹I + β⁻ | 8.02 days | N/A | Preferred method for high purity; ¹³¹Te half-life ~25 min. |
Post-Production Processing and Purification Techniques
Following the initial production, rigorous processing and purification steps are essential to isolate ¹³¹I and achieve the required quality for research applications.
In the case of ¹³¹I production from uranium fission, irradiated uranium targets are typically stored for a period, often around 24 hours, to allow for the decay of very short-lived fission products before chemical processing begins nih.govnews-medical.net. In the tellurium irradiation method, the short half-life of the intermediate ¹³¹Te (approximately 25 minutes) facilitates its rapid decay to ¹³¹I, simplifying the initial separation from the tellurium target material wikipedia.orgworldresearchersassociations.comthno.orgradiologykey.comtennessee.eduiaea.org.
Several chemical and physical separation techniques are employed to purify ¹³¹I from the irradiated target material and other contaminants.
Dry Distillation : This is a widely used method where the neutron-irradiated tellurium material, often tellurium dioxide (TeO₂), is heated in a furnace (typically 450-800 °C) iaea.orggoogle.com. The volatile iodine sublimes and is captured on a collector, such as alumina, from which it is then eluted using an alkaline solution iaea.orggoogle.com. This method is known for yielding high purity ¹³¹I with good efficiency iaea.org.
Wet Distillation : In this process, the irradiated tellurium target is dissolved in an oxidizing mixture. The iodine is then converted to iodide and subsequently distilled from an acidic solution researchgate.networldresearchersassociations.comiaea.orggoogle.comiaea.org. While effective, wet distillation can sometimes be more complex and may result in lower purity or efficiency compared to dry distillation worldresearchersassociations.com.
Ion Exchange Chromatography : This technique utilizes anion exchange resins, such as Dowex 1x8, to selectively adsorb iodide ions from a solution containing the irradiated tellurium matrix researchgate.networldresearchersassociations.com. The adsorbed ¹³¹I is then eluted using a suitable solvent. This method has demonstrated high yields (e.g., 90.63%) and excellent radionuclidic (99.18%) and radiochemical (99.05%) purity worldresearchersassociations.com.
Silver-Coated Alumina Columns : Another method involves using columns packed with silver-coated alumina, which effectively adsorbs iodine. The ¹³¹I can then be eluted using solutions like sodium thiosulfate (B1220275) researchgate.netresearchgate.net.
These purification techniques aim to remove residual tellurium, other fission products (such as Molybdenum-99), and any other potential contaminants to ensure the ¹³¹I product meets stringent quality standards for research researchgate.netresearchgate.netnews-medical.netiaea.orggoogle.com.
Table 2: Common Purification Techniques for Iodine-131
| Method | Description | Advantages | Disadvantages | Citations |
| Dry Distillation | Heating irradiated tellurium (e.g., TeO₂) to sublime iodine, collected on alumina, then eluted with an alkaline solution. | High purity (>99.5%), good efficiency (~80%). | Requires high temperatures. | iaea.orggoogle.com |
| Wet Distillation | Dissolving irradiated tellurium, then distilling iodine from an acidic solution. | Effective separation. | Can be complex, potential for contamination. | worldresearchersassociations.comiaea.orggoogle.com |
| Ion Exchange Chromatography | Adsorption of iodide onto anion exchange resins (e.g., Dowex 1x8), followed by elution. | High yield (~90.6%), high purity (e.g., >99% radionuclidic/radiochemical). | Requires specific eluents and process control. | worldresearchersassociations.com |
| Silver-Coated Alumina Column | Adsorption of iodine onto silver-coated alumina, followed by elution. | Effective for separating iodine from fission products. | Specific elution agents required. | researchgate.netresearchgate.net |
Radiochemical Forms for Research Applications
For research purposes, Iodine-131 is most commonly prepared and supplied as Sodium Iodide (Na¹³¹I) in a dilute aqueous solution, typically in a sodium hydroxide (B78521) base to maintain stability and pH news-medical.netnordion.commdpi.compolatom.pldrugbank.com. This form ensures high chemical and radiochemical purity news-medical.netnordion.commdpi.com.
Na¹³¹I serves as a versatile precursor for the synthesis of various radiolabeled compounds. Researchers utilize it to prepare radiopharmaceuticals for studies involving biological pathways, receptor binding, and diagnostic imaging tracers news-medical.netnordion.commdpi.com. The ability to label organic molecules with ¹³¹I makes it invaluable in fields such as molecular biology, pharmacology, and nuclear medicine research news-medical.netnordion.commdpi.commdpi.com.
Radioactive Decay Characteristics and Fundamental Interactions of I 131
Decay Scheme and Primary Emissions
The decay of Iodine-131 involves the emission of both beta particles and gamma rays, which are crucial for its applications and radiological properties.
Beta Particle Emission (β–)
Iodine-131 decays via beta-minus emission, where a neutron in the nucleus is converted into a proton, an electron (beta particle), and an electron antineutrino mit.edulnhb.fr.
The beta particle emissions from Iodine-131 occur with a range of energies. The most energetic beta particle emitted has a maximal energy of approximately 606.3 keV ezag.com. Other beta emissions are also observed, with energies such as 333.8 keV, 247.9 keV, and 806.9 keV ezag.com. The total decay energy (Q-value) for Iodine-131 is around 970.8 keV mit.edulnhb.frkaeri.re.kr, with the antineutrino carrying away a variable portion of this energy.
The beta particle emission with a maximal energy of 606.3 keV is the most prevalent, occurring in approximately 89.9% of Iodine-131 decays ezag.com. Other beta emissions are less frequent, with specific abundances reported, such as 7.21% for the 333.8 keV beta particle and 2.11% for the 247.9 keV beta particle ezag.com. The beta emission at 806.9 keV has an abundance of about 0.386% ezag.com.
Table 1: Beta Particle Emissions of Iodine-131
| Energy (keV) | Abundance (%) |
| 606.3 | 89.9 |
| 333.8 | 7.21 |
| 247.9 | 2.11 |
| 806.9 | 0.386 |
Gamma Radiation Emission
Following the beta decay, the daughter nucleus of Xenon-131 is often left in an excited state, which then transitions to a lower energy state by emitting gamma rays lnhb.frresearchgate.net.
Iodine-131 emits gamma photons across several energy levels. The principal and most abundant gamma photon energy is 364.49 keV ezag.com. Other significant gamma ray energies include 636.99 keV and 284.31 keV ezag.com. Additional gamma emissions are observed at energies such as 80.19 keV and 722.91 keV ezag.com.
The gamma photon emission at 364.49 keV is present in approximately 81.7% of Iodine-131 decays ezag.com. The gamma ray at 636.99 keV occurs with an abundance of about 7.17% ezag.com, and the 284.31 keV gamma ray has an abundance of approximately 6.14% ezag.com. The gamma emission at 80.19 keV has an abundance of about 2.62% ezag.com, while the 722.91 keV gamma ray is emitted in about 1.773% of decays ezag.com.
Table 2: Principal Gamma Radiation Emissions of Iodine-131
| Energy (keV) | Abundance (%) |
| 364.49 | 81.7 |
| 636.99 | 7.17 |
| 284.31 | 6.14 |
| 80.19 | 2.62 |
| 722.91 | 1.773 |
Molecular and Cellular Mechanisms of Iodide Transport in Research Models
Sodium Iodide Symporter (NIS): A Key Transporter
The Sodium Iodide Symporter (NIS), encoded by the SLC5A5 gene, is an integral plasma membrane glycoprotein that facilitates the active transport of iodide from the bloodstream into the thyroid follicular cells. nih.govoup.com This transport against an electrochemical gradient is the first and rate-limiting step in the biosynthesis of thyroid hormones. nih.govoup.com NIS is also functionally expressed in several extrathyroidal tissues, including the salivary glands, gastric mucosa, and lactating mammary glands. oup.comoup.comwikipedia.org
The existence of a mechanism for iodide concentration in the thyroid was known for decades, forming the basis for radioiodine use in treating thyroid disorders since the 1940s. nih.gov However, the molecular identity of the transporter remained elusive until 1996, when the cDNA for rat NIS (rNIS) was successfully cloned and characterized. nih.govoup.comoup.com This breakthrough was achieved through functional expression cloning in Xenopus laevis oocytes. oup.comoup.com Shortly after, the human NIS (hNIS) cDNA was also isolated. nih.gov
Molecular characterization revealed that the human NIS protein consists of 643 amino acids with a molecular mass of approximately 70–90 kDa. nih.govsnmjournals.org The rat NIS protein is slightly smaller, containing 618 amino acids. nih.govoup.com The protein is a member of the solute carrier family 5 (SLC5A). nih.gov
The function of NIS is intricately linked to its structure, which facilitates the coupled transport of sodium and iodide ions across the cell membrane.
Hydropathy analysis of the amino acid sequence initially predicted that NIS has 13 transmembrane domains (TMSs). nih.govoup.comwikipedia.orgsnmjournals.org This model proposes an extracellular amino (N)-terminus and an intracellular carboxyl (C)-terminus. nih.govoup.comoup.com This 13-TMS structure is a shared feature among many members of the SLC5A transporter family. oup.com More recent cryo-electron microscopy studies have provided high-resolution structures of rat NIS, confirming a core structure with a LeuT fold, which consists of two 5-helix bundles (TMSs 2-6 and 7-11) exhibiting pseudo-two-fold symmetry. biorxiv.org
NIS mediates the active transport of iodide into cells, meaning it moves iodide against its concentration gradient. wikipedia.orgcolostate.edu This process allows thyroid follicular cells to accumulate iodide to concentrations 20 to 50 times higher than in the surrounding plasma. wikipedia.org The energy required for this "uphill" movement of iodide is not derived directly from ATP hydrolysis but from the electrochemical potential energy stored in the sodium gradient, classifying it as secondary active transport. colostate.edulibretexts.org
The transport of iodide by NIS is coupled to the simultaneous transport of sodium ions. colostate.edunih.gov Specifically, two sodium ions are transported for every one iodide ion. nih.govwikipedia.orgnih.gov This process is known as symport or cotransport because both substrates move in the same direction across the membrane. The binding of both sodium and iodide to the symporter is necessary for the conformational changes that result in their translocation into the cell.
The driving force for the active transport of iodide is the electrochemical gradient of sodium. nih.govoup.comwikipedia.orgpdbj.org This gradient is characterized by a much lower concentration of sodium inside the cell (approximately 12 mM) compared to the outside (approximately 140 mM), as well as a negative electrical potential inside the cell. wikipedia.orglibretexts.org This gradient is actively maintained by the Na+/K+-ATPase pump, which uses ATP to pump sodium out of the cell and potassium into it. oup.comnih.gov NIS harnesses the energy released as sodium ions move down their steep electrochemical gradient to power the transport of iodide ions against their own gradient. nih.govyoutube.comalliedacademies.org This electrogenic process, with a stoichiometry of 2 Na+ to 1 I-, results in a net positive charge moving into the cell with each transport cycle. nih.govnih.gov
Interactive Data Table: Properties of the Sodium Iodide Symporter (NIS)
| Feature | Description | References |
| Gene | SLC5A5 | wikipedia.org |
| Human Protein Size | 643 amino acids | nih.govsnmjournals.org |
| Rat Protein Size | 618 amino acids | nih.gov |
| Molecular Mass | ~70-90 kDa | snmjournals.org |
| Structure | 13 transmembrane domains | nih.govoup.comwikipedia.orgsnmjournals.org |
| Transport Type | Secondary active transport (Symport) | colostate.edulibretexts.org |
| Stoichiometry | 2 Na+ : 1 I- | nih.govwikipedia.orgnih.gov |
| Driving Force | Sodium electrochemical gradient | nih.govoup.comwikipedia.orgpdbj.org |
Structural and Functional Aspects of NIS
Intracellular Iodide Metabolism in Research Contexts
Once transported into the thyroid follicular cell by NIS, iodide undergoes a series of metabolic steps that are essential for the synthesis of thyroid hormones. nih.gov This intracellular metabolism ensures that iodide is efficiently incorporated into the thyroglobulin protein.
The oxidation of iodide is a critical enzymatic step that converts the iodide ion (I-) into a more reactive form, which is necessary for its incorporation into tyrosine residues of the thyroglobulin molecule. patsnap.comwikipedia.org This reaction is catalyzed by thyroid peroxidase (TPO), an enzyme located at the apical membrane of the thyroid follicular cell, at the interface with the colloid. bioscientifica.comaem-sbem.com The process requires hydrogen peroxide (H2O2) as an oxidizing agent. bioscientifica.comaem-sbem.com TPO utilizes H2O2 to oxidize iodide to either atomic iodine (I) or the iodinium ion (I+). wikipedia.org This "organification" of iodine is fundamental to thyroid hormone synthesis. patsnap.comnih.gov Research has proposed that TPO forms an enzyme-bound hypoiodite ([EOI]-) as a common intermediate in its various catalytic reactions involving iodide. nih.govdrugbank.com This reactive intermediate is then used for the iodination of tyrosine, leading to the formation of monoiodotyrosine (MIT) and diiodotyrosine (DIT), the precursors to the thyroid hormones T3 and T4. patsnap.com
| Compound Name |
|---|
| Sodium iodide I-131 |
| Thyroid-Stimulating Hormone (TSH) |
| Thyroid Transcription Factor-1 (TTF-1) |
| Paired box gene 8 (Pax-8) |
| Thyroglobulin |
| Thyroid Peroxidase (TPO) |
| Hydrogen peroxide |
| Monoiodotyrosine (MIT) |
| Diiodotyrosine (DIT) |
| Triiodothyronine (T3) |
| Thyroxine (T4) |
Organification of Iodine into Thyroglobulin
The hydrogen peroxide, which acts as an oxidizing agent, is generated at the apical membrane by another enzyme, dual oxidase (DUOX). cam.ac.uknih.gov TPO, a heme-containing enzyme, utilizes H2O2 to oxidize iodide (I-) to a more reactive iodine species, believed to be an enzyme-bound hypoiodite intermediate ([EOI]-). wikipedia.orgnih.govdrugbank.com This reactive iodine then iodinates specific tyrosine residues within the thyroglobulin molecule. wikipedia.orgnih.gov
The iodination of tyrosine residues on thyroglobulin results in the formation of monoiodotyrosine (MIT) and diiodotyrosine (DIT). nih.govquizlet.comyoutube.com Thyroglobulin, a large homodimer of approximately 660 kDa, serves as a scaffold for this process, containing numerous tyrosine residues, though only a fraction of these are susceptible to iodination. nih.govnih.govnih.gov
Recent advances in cryo-electron microscopy have provided high-resolution structures of human thyroglobulin, revealing the specific hormonogenic sites where thyroid hormone synthesis occurs. cam.ac.uknih.gov This research has shown that the key determinants for a tyrosine residue to be a site of hormone formation are its solvent exposure, flexibility, and proximity to another iodinated tyrosine. cam.ac.uknih.gov
The final step in organification is the coupling of these iodotyrosine residues, also catalyzed by TPO. nih.govquizlet.com The coupling of one MIT and one DIT molecule forms triiodothyronine (T3), while the coupling of two DIT molecules results in the formation of thyroxine (T4). nih.govquizlet.comyoutube.com These newly synthesized thyroid hormones remain part of the thyroglobulin polypeptide chain until the thyroglobulin is endocytosed back into the follicular cell and proteolytically cleaved to release the hormones into circulation. nih.gov
| Step | Key Enzyme/Molecule | Process | Product(s) |
|---|---|---|---|
| 1. Iodide Oxidation | Thyroid Peroxidase (TPO), Hydrogen Peroxide (H2O2) | Oxidation of iodide (I-) at the apical membrane. | Reactive iodine species. |
| 2. Iodination | Thyroid Peroxidase (TPO), Thyroglobulin (Tg) | Attachment of iodine to tyrosine residues on thyroglobulin. | Monoiodotyrosine (MIT) and Diiodotyrosine (DIT). |
| 3. Coupling | Thyroid Peroxidase (TPO) | Coupling of iodotyrosine residues within the thyroglobulin molecule. | Triiodothyronine (T3) and Thyroxine (T4). |
Cellular and Subcellular Effects of I 131 Radiation in in Vitro and Preclinical Models
Radiation-Induced Biological Responses at the Cellular Level
The interaction of I-131 radiation with cellular components triggers a cascade of biological events, ultimately leading to altered cell function and viability. These responses are a consequence of both direct energy deposition on critical macromolecules and indirect effects mediated by reactive oxygen species.
The primary target of ionizing radiation within the cell is the DNA molecule. I-131 radiation can inflict damage through two principal mechanisms. Direct action involves the deposition of energy from β-particles directly onto the DNA structure, leading to the breakage of chemical bonds. Indirect action, which is the more dominant mechanism for the type of radiation emitted by I-131, occurs when radiation interacts with water molecules within the cell, generating highly reactive free radicals, such as hydroxyl radicals. nih.gov These free radicals can then diffuse and damage DNA. nih.gov
This DNA damage manifests in various forms, including single-strand breaks (SSBs) and the more severe double-strand breaks (DSBs). nih.gov Studies on human cultured lymphocytes have demonstrated that I-131 can induce genotoxicity, as evidenced by an increased frequency of micronuclei, which are small nuclei that form due to chromosome fragments or whole chromosomes being left behind during cell division. nih.gov In one study, lymphocytes treated with 100 µCi of I-131 showed a significant 8.5-fold increase in micronuclei frequency compared to control cells. nih.gov Research on glioblastoma cells exposed to I-131 also confirmed the induction of both SSBs and DSBs. nih.gov The accumulation of unrepaired or misrepaired DNA damage can lead to chromosomal aberrations, mutations, and ultimately, cell death. viamedica.pl
The cellular response to I-131-induced DNA damage is multifaceted, often culminating in a loss of cell viability through mechanisms such as apoptosis (programmed cell death) and cell cycle arrest. spandidos-publications.comresearchgate.net In vitro studies across various cell lines have consistently shown that I-131 inhibits cell growth in a time- and dose-dependent manner. spandidos-publications.com
For instance, in the human thyrocyte cell line HTori-3, exposure to I-131 led to a significant reduction in cell viability. spandidos-publications.com Treatment with 14.8 MBq/ml of I-131 for 48 hours resulted in a 34.8% decrease in viability, which further dropped to 93.2% after 96 hours. spandidos-publications.com This cytotoxic effect is often accompanied by the induction of apoptosis. In the same cell line, the percentage of apoptotic cells increased from 5.8% in the control group to 53.6% after treatment with 22.2 MBq/ml of I-131 for 48 hours. spandidos-publications.com Furthermore, I-131 can induce cell cycle arrest, a mechanism that allows the cell to repair DNA damage before proceeding with division. spandidos-publications.com In thyroid cancer cell lines, I-131 has been shown to cause cell cycle arrest at the G2/M phase. spandidos-publications.com
The following interactive table summarizes the dose-dependent effect of I-131 on the viability of different thyroid cell lines after 24 hours of treatment.
| Cell Line | I-131 Concentration (MBq/ml) | Inhibition of Cell Growth (%) |
| HTori-3 | 14.8 | 12.8 |
| BCPAP | 14.8 | 13.9 |
| TPC-1 | 14.8 | 20.3 |
Data sourced from a study on the synergic radiosensitization of sinomenine (B1681799) hydrochloride and radioiodine on human papillary thyroid carcinoma cells. researchgate.net
The "Stunning" Phenomenon in Experimental Systems
The "stunning" phenomenon refers to a paradoxical and transient reduction in radioiodine uptake by thyroid cells following an initial diagnostic dose of I-131. scispace.comresearchgate.net This can potentially compromise the efficacy of a subsequent therapeutic dose. In vitro models have been pivotal in dissecting the molecular basis of this phenomenon.
The ability of thyroid cells to concentrate iodide is primarily mediated by the sodium/iodide symporter (NIS), a protein located on the basolateral membrane of thyrocytes. nih.gov Experimental evidence strongly suggests that the stunning phenomenon is a direct consequence of radiation-induced damage to the iodide transport mechanism. snmjournals.orgsnmjournals.org Studies using primary cultured thyroid cells have shown that exposure to I-131 leads to a significant decrease in their capacity to transport iodide. aacrjournals.org This reduction in iodide uptake is not primarily due to immediate cell death but rather to a functional impairment of the viable cells. snmjournals.org
At the molecular level, the reduction in iodide uptake has been directly linked to the downregulation of NIS expression. aacrjournals.orgnih.gov Research using porcine thyroid cells demonstrated that I-131 irradiation significantly reduces the levels of NIS messenger RNA (mRNA). aacrjournals.orgnih.gov This indicates that the radiation interferes with the transcription of the NIS gene, leading to a decreased synthesis of the NIS protein. aacrjournals.org The reduction in NIS mRNA levels correlates directly with the observed decrease in iodide transport capacity. aacrjournals.orgnih.gov This downregulation of NIS gene expression is considered the most likely molecular explanation for the I-131-induced stunning phenomenon. aacrjournals.orgnih.gov
The extent of thyroid stunning is dependent on the absorbed radiation dose. scispace.com In vitro studies have confirmed a dose-dependent reduction in both NIS expression and iodide transport following I-131 irradiation. aacrjournals.org For example, in one study, an absorbed dose of 7.5 Gy from I-131 decreased TSH-stimulated NIS transcription by 60% to 90%. aacrjournals.orgnih.gov Even lower absorbed doses have been shown to cause a significant reduction in iodide transport. scispace.com This dose-response relationship underscores the importance of considering the potential for stunning when determining diagnostic activities of I-131.
The following interactive table illustrates the impact of a 7.5 Gy dose of I-131 on TSH-stimulated NIS mRNA expression and iodide transport in cultured porcine thyroid cells.
| Parameter | Control (No Irradiation) | After 7.5 Gy I-131 Irradiation | Percentage Reduction |
| NIS mRNA Expression | High | Significantly Reduced | 60% - 90% |
| Iodide Transport Capacity | Normal | Correspondingly Decreased | Correlated with NIS mRNA reduction |
Data based on findings from studies on the downregulation of the sodium/iodide symporter as an explanation for I-131-induced thyroid stunning. aacrjournals.orgnih.gov
Comparative Radiobiological Effects with Other Radionuclides in Research
The radiobiological effects of Iodine-131 (I-131), a beta emitter, have been compared with other radionuclides, including alpha emitters and other beta emitters, in various research models to understand its relative efficacy and mechanisms of action.
Comparison with Alpha Emitters: Alpha particles, due to their high mass and charge, have a high linear energy transfer (LET), meaning they deposit a large amount of energy over a very short distance. This results in dense, complex, and difficult-to-repair DNA damage, particularly double-strand breaks (DSBs). researchgate.net In contrast, the beta particles (electrons) emitted by I-131 have a lower LET, causing more sparsely distributed ionization events and simpler, more reparable DNA lesions. nih.govviamedica.pl
A direct comparison between the alpha-emitter Astatine-211 ([²¹¹At]NaAt) and [¹³¹I]NaI in a thyroid cancer cell model demonstrated the superior cytotoxic potential of the alpha emitter. nih.govnih.gov In vitro analyses revealed that [²¹¹At]NaAt induced a higher number of DSBs and resulted in more significantly reduced colony formation compared to [¹³¹I]NaI. nih.gov This heightened effectiveness is attributed to the high-LET nature of alpha particles, which is more efficient at inducing complex and lethal DNA damage compared to the low-LET beta radiation from I-131. researchgate.net
Comparison with Other Beta Emitters: Research has also compared I-131 to other beta-emitting radionuclides. In a study involving a thyroid cell line, I-131 was compared to Rhenium-188 (¹⁸⁸Re). Although both are beta emitters, I-131 has a lower mean beta energy and a consequently higher LET. This resulted in I-131 inducing a greater degree of DNA damage, even when its intracellular uptake was lower than that of ¹⁸⁸Re.
Another preclinical study in a breast cancer model found that Rhenium-188-perrhenate could deliver a radiation dose 4.5 times higher to the tumor than I-131, suggesting it may have enhanced therapeutic efficacy in that specific context. nih.gov These findings highlight that even among beta emitters, differences in energy spectra and LET can lead to significant variations in biological effectiveness.
Comparison with Auger Electron Emitters: When compared to Iodine-125 (¹²⁵I), which decays via electron capture and emits low-energy Auger electrons, I-131 shows different radiobiological properties. A study in rats found that ¹²⁵I induced a greater number of DNA single-strand breaks than a slightly larger dose of I-131. iaea.org Further research has shown that the high radiotoxicity of Auger emitters like ¹²⁵I is highly dependent on their subcellular localization, particularly within the cell nucleus, close to the DNA. researchgate.net In contrast, the biological effect of the more energetic and longer-range beta particles from I-131 is less dependent on precise subcellular distribution. researchgate.net
| Radionuclide | Particle Emitted | Linear Energy Transfer (LET) | Primary DNA Damage Characteristics | Reference |
|---|---|---|---|---|
| Iodine-131 (¹³¹I) | Beta (β⁻) | Low | Sparser, more reparable lesions (SSBs, simple DSBs) | nih.govviamedica.pl |
| Astatine-211 (²¹¹At) | Alpha (α) | High | Dense, complex, less reparable DSBs | researchgate.netnih.gov |
| Rhenium-188 (¹⁸⁸Re) | Beta (β⁻) | Low | Sparser lesions; higher max energy than ¹³¹I | nih.gov |
| Iodine-125 (¹²⁵I) | Auger Electrons | High (at microscale) | High-density, localized damage (DSBs) if near DNA | iaea.orgresearchgate.net |
Relative Biological Effectiveness (RBE) is a measure used to compare the biological damage caused by a specific type of radiation to that of a standard reference radiation, typically Cobalt-60 (⁶⁰Co) gamma rays or 250 kVp X-rays. nih.gov The RBE is dependent on several factors, including radiation quality (LET), dose, dose rate, and the specific biological endpoint being measured (e.g., cell survival, DNA damage). nih.gov
An experimental study assessing the RBE of I-131 radiation relative to ⁶⁰Co gamma rays in glioblastoma spheroid cells found an RBE of 1.16. nih.govbpums.ac.ir This value, being greater than 1.0, indicates that the beta and gamma radiation from I-131 was slightly more effective at inducing DNA damage in this specific cell model than the same absorbed dose of ⁶⁰Co gamma rays. nih.govbpums.ac.ir The study calculated that 171.1 cGy of I-131 radiation produced the same biological effect as 200 cGy of ⁶⁰Co radiation. nih.gov
Other research has shown that the RBE of I-131 can vary. Previous studies have reported RBE values for I-131 in the range of 0.3 to 1. nih.gov This variability can be attributed to the different experimental conditions and models used. Furthermore, the chemical form in which I-131 is delivered can influence its biological effect. In a preclinical study on mouse testes, an I-131 labeled compound (H¹³¹IPDM) that localizes in the cytoplasm showed an RBE of 1.1 for spermhead survival compared to Beryllium-7 gamma rays. researchgate.net In contrast, another I-131 labeled compound (¹³¹IdU) that incorporates into the DNA had an RBE of 0.89 in the same model. researchgate.net
| I-131 Compound | Biological Model | Endpoint | Reference Radiation | RBE Value | Reference |
|---|---|---|---|---|---|
| Sodium Iodide I-131 | Glioblastoma Spheroid Cells | DNA Damage | Cobalt-60 Gamma Rays | 1.16 | nih.govbpums.ac.ir |
| H¹³¹IPDM | Mouse Testes | Spermhead Survival | Beryllium-7 Gamma Rays | 1.1 | researchgate.net |
| ¹³¹IdU | Mouse Testes | Spermhead Survival | Beryllium-7 Gamma Rays | 0.89 | researchgate.net |
Molecular Mechanisms of Cellular Damage and Repair in Research Models
The beta radiation emitted by I-131 induces cellular damage primarily through its interaction with intracellular molecules, with DNA being the most critical target for cell death. wikipedia.org The damage occurs via two main mechanisms:
Direct Action : The high-energy electron can directly strike and ionize biological macromolecules, including DNA, causing structural damage like single-strand breaks (SSBs) and DSBs. nih.gov
Indirect Action : More commonly, the beta particle ionizes water molecules within the cell, leading to the production of highly reactive free radicals, such as hydroxyl radicals (•OH). These reactive oxygen species (ROS) can then diffuse and damage other cellular components, including DNA, proteins, and lipids. mdpi.com
The primary lethal event for a cell following radiation exposure is unrepaired or misrepaired DNA double-strand breaks. nih.gov The low-LET radiation from I-131 tends to produce SSBs and less complex DSBs, which are more amenable to cellular repair mechanisms compared to the damage from high-LET particles. nih.gov
In response to this DNA damage, cells activate a complex signaling network known as the DNA Damage Response (DDR). This response involves:
Cell Cycle Checkpoints : The cell cycle can be arrested, typically at the G1 or G2/M phases, to provide time for DNA repair before the cell attempts to replicate its DNA or divide. nih.govnih.gov Studies have shown that I-131 exposure can induce G2/M phase arrest in a p53-independent pathway, partly through the increased expression of the GADD45 gene. nih.gov
DNA Repair Pathways : Specific enzymatic pathways are activated to repair the DNA lesions. The Base Excision Repair (BER) pathway is crucial for fixing oxidized bases and SSBs caused by ROS. springermedizin.de For DSBs, the two major repair pathways are Non-Homologous End Joining (NHEJ) and Homologous Recombination (HR). nih.gov Research comparing I-131 with gamma radiation in lymphoma cells noted differential expression of DNA repair genes RAD51 (involved in HR) and P21 (a cell cycle inhibitor), suggesting that the type of radiation can influence the specific repair kinetics. nih.govresearchgate.net
Apoptosis (Programmed Cell Death) : If the DNA damage is too extensive to be repaired accurately, the DDR can trigger apoptosis to eliminate the compromised cell. nih.gov I-131 has been shown to induce apoptosis in various tumor cell lines, a process that can be mediated by the regulation of genes such as p53 and those in the Bcl-2 family. nih.govresearchgate.net In thyroid cancer cells, I-131 treatment was found to promote apoptosis by up-regulating the B-cell translocation gene 2 (BTG2), which in turn activates the JNK/NF-κB signaling pathways. nih.gov
Research Methodologies and Preclinical Applications of Sodium Iodide I 131
In Vitro Research Methodologies
Cytotoxicity Assays (e.g., Colony-Forming Assays)
Cytotoxicity assays, such as the colony-forming assay, are fundamental in evaluating the cell-killing potential of radioactive agents like ¹³¹I. These assays measure the ability of single cells to proliferate and form colonies after exposure to radiation.
In studies involving the Sodium/Iodide Symporter (NIS), cell lines engineered to express NIS have demonstrated increased sensitivity to ¹³¹I compared to control cells lacking NIS expression snmjournals.orgnih.govsemanticscholar.org. For instance, in experiments evaluating the efficacy of NIS-mediated gene therapy, a cell survival rate of 20.7% was reported for tumor cells treated with NIS and ¹³¹I, indicating significant cell killing spandidos-publications.com. Comparative studies have also shown that while ¹³¹I can inhibit colony formation, other radionuclides like ²¹¹At-astatide, when transported via NIS, exhibit significantly higher cytotoxicity and colony formation inhibition per unit of administered activity snmjournals.orgnih.govsemanticscholar.org. These findings underscore the importance of NIS expression for maximizing the cytotoxic effects of ¹³¹I and highlight the utility of colony-forming assays in quantifying these effects.
| Assay Type | Cell Line/Model | Treatment | Key Finding/Result |
| Colony-Forming Assay | Tumor cells | NIS expression + ¹³¹I | Cell survival rate of 20.7% reported spandidos-publications.com. |
| Colony-Forming Assay | NIS-expressing | ¹³¹I-iodide | Increased sensitivity and colony formation inhibition compared to control cells snmjournals.orgnih.govsemanticscholar.org. |
| Colony-Forming Assay | NIS-expressing | ¹³¹I-iodide vs. ²¹¹At-astatide | ²¹¹At-astatide showed >10 times greater colony formation inhibition per Bq than ¹³¹I-iodide nih.govsemanticscholar.org. |
| Colony-Forming Assay | NIS-expressing | ¹³¹I-iodide | Activity concentration-dependent decrease in clonogenic survival observed snmjournals.org. |
Dosimetry in Research Settings
Dosimetry in research settings, particularly in preclinical animal studies, is essential for understanding the radiation dose delivered to target tissues and organs. Methodologies such as those developed by the Medical Internal Radiation Dosimetry (MIRD) Committee are employed to estimate absorbed doses nih.govresearchgate.netijrr.com. These calculations often rely on imaging data obtained from SPECT/CT or whole-body counting to determine the residence time of ¹³¹I in various organs nih.govresearchgate.neteuropa.eu. Comparative studies have evaluated different dosimetry methods, including MIRD and biological methods like the micronucleus assay, to assess absorbed doses in research animals nih.gov. The goal is to accurately quantify the radiation exposure to inform the interpretation of therapeutic effects and potential toxicities observed in experimental models nih.govresearchgate.net. For example, dosimetry calculations have been performed for NIS-transduced tissues in animal models to correlate uptake with absorbed dose nih.gov.
Compound List
Sodium Iodide I 131 (¹³¹I)
Sodium Iodide Symporter (NIS)
Technetium-99m (Tc-99m)
Iodine-123 (I-123)
Iodine-124 (I-124)
F-18 tetrafluoroborate (B81430) (F-18 TFB)
Rhenium-188 (Re-188)
Astatine-211 (At-211)
¹³¹I-FIAU
[¹²⁴I]FIAU
[¹⁸F]FEAU
[¹⁸F]FHBG
[¹¹¹In]In-oxine
[⁸⁹Zr]Zr-oxine
[⁹⁹mTc]Tc-MA-ATWLPPR
[⁹⁹mTc]Tc-CK3
¹³¹I-rhein
¹³¹I-Hyp
¹³¹I-riboflavin (¹³¹I-RFLA)
¹³¹I-HSA-ICG nanoparticles
¹³¹I-A6-11-26
FA-¹³¹I-GNR
Monte Carlo Transport Methods for Absorbed Dose Calculation
Monte Carlo (MC) transport methods represent a cornerstone in modern radiation dosimetry, offering a robust framework for simulating the complex pathways of radiation particles and their energy deposition within matter. These methods are indispensable for calculating absorbed doses with high accuracy, especially for radionuclides like ¹³¹I, which emit both beta particles and gamma rays.
The application of MC simulations in dosimetry typically involves creating detailed mathematical or voxelized phantoms that represent anatomical structures. These phantoms are populated with known distributions of the radiopharmaceutical, often derived from preclinical imaging studies or biodistribution data. MC codes, such as MCNP (Monte Carlo N-Particle Transport Code) or Geant4, then simulate the transport of primary radiation particles (electrons, positrons, photons) and their secondary emissions (e.g., Compton scattering, photoelectric effect) through the phantom's geometry and material compositions. Energy deposition within specific voxels or regions of interest is tallied, allowing for the calculation of absorbed dose distributions. This approach provides a detailed, spatially resolved understanding of radiation energy deposition, which is critical for both preclinical research and clinical treatment planning snmjournals.orgthno.orgarxiv.org.
One study utilized the MCNP code to calculate absorbed doses in vital organs, including the thyroid, sternum, and cervical vertebrae, using a mathematical phantom. The simulations accounted for the beta and photon emissions of ¹³¹I. The findings demonstrated a clear correlation between the administered activity and the calculated absorbed doses in these organs nih.gov.
Table 1: Absorbed Doses in Vital Organs Calculated via Monte Carlo Simulation
| Organ | Administered Activity (mCi) | Absorbed Dose (cGy) |
| Thyroid | 100 | 388.0 |
| Thyroid | 150 | 427.9 |
| Thyroid | 175 | 444.8 |
| Sternum | 100 | 208.7 |
| Sternum | 150 | 230.1 |
| Sternum | 175 | 239.3 |
| Cervical Vertebrae | 100 | 272.1 |
| Cervical Vertebrae | 150 | 299.9 |
| Cervical Vertebrae | 175 | 312.1 |
Data derived from Monte Carlo simulations using MCNP code in a mathematical phantom nih.gov.
Another application of MC methods involves generating dose point kernels, which describe the spatial distribution of absorbed dose from a point source of radiation. These kernels are then convolved with patient-specific activity distributions obtained from imaging modalities like SPECT or PET to create voxelized absorbed dose maps. This methodology is considered a gold standard for internal dosimetry thno.org. Comparative studies have also employed MC methods to assess absorbed doses from different radionuclides, such as ¹³¹I and ²¹¹At, in cellular models, revealing significant differences in absorbed dose per unit administered activity snmjournals.org.
Dosimetric Measurements in Preclinical Models
Dosimetric measurements in preclinical models are essential for validating computational methods and for gaining a direct understanding of radionuclide behavior and its associated radiation dose in living systems before human application. These studies typically involve administering the radiopharmaceutical to animal models and then quantifying the activity in various tissues over time.
Biodistribution studies are a fundamental component of preclinical dosimetry. These involve measuring the concentration of the radiopharmaceutical in different organs and tissues at various time points post-administration. This data, combined with knowledge of the radionuclide's decay characteristics, allows for the calculation of cumulated activity and, subsequently, the absorbed dose to specific organs or tissues. Techniques may include ex vivo tissue counting, gamma well counting, or quantitative imaging.
One preclinical investigation examined the iodide kinetics and dosimetry in rat thyroid carcinoma cells expressing the human sodium iodide symporter (hNIS). In this study, mice bearing hNIS-expressing tumors and control wild-type tumors were administered ¹³¹I. Biodistribution measurements revealed that hNIS-expressing tumors accumulated significantly more iodide than wild-type tumors. Dosimetric calculations based on these measurements indicated that a specific administered activity resulted in substantially higher absorbed doses in the hNIS-expressing tumors compared to the wild-type tumors. The study also noted the biological half-life of ¹³¹I within these preclinical tumor models snmjournals.org.
Table 2: Preclinical Absorbed Doses in Tumors in Mice
| Tumor Type | Administered Activity (MBq/m²) | Absorbed Dose (Gy) |
| hNIS-expressing tumors | 1,650 | 5.4 |
| hNIS-expressing tumors | 1,650 | 5.2 |
| Wild-type tumors | 1,650 | 0.24 |
| Wild-type tumors | 1,650 | 0.26 |
Data represents absorbed doses in mouse tumors following ¹³¹I administration, with hNIS-expressing tumors showing higher uptake. Data adapted from snmjournals.org.
Furthermore, research has explored factors that can influence biodistribution and dosimetry in preclinical models. For instance, a study investigating the impact of circadian rhythms in mice found that the time of day for ¹³¹I injection affected the biodistribution of the radionuclide and consequently the absorbed dose to individual organs. Injections administered around midday generally resulted in higher absorbed doses compared to those given in the morning or late afternoon, underscoring the importance of considering temporal variables in preclinical dosimetry researchgate.net.
Compound List:
this compound
Iodide
Sodium
211At-Astatide
Lithium carbonate
Quality Control and Analytical Methods for Sodium Iodide I 131 Research Preparations
Radiochemical Purity Assessment
Radiochemical purity refers to the proportion of radioactivity present in the desired chemical form. For Sodium Iodide I 131, this means the radioactivity should be in the form of iodide ions (I⁻). Various chromatographic and spectroscopic techniques are utilized to quantify any radiochemical impurities, such as iodate (B108269) (IO₃⁻) or other degradation products.
Thin-Layer Chromatography (TLC) Scanner Systems
Thin-Layer Chromatography (TLC) coupled with a radio-TLC scanner is a widely adopted and effective method for determining the radiochemical purity of this compound mdpi.compreprints.orgnih.govresearchgate.net. This technique separates the radiolabeled species based on their differential migration on a stationary phase (e.g., silica (B1680970) gel) using a mobile phase. The radio-TLC scanner then detects and quantifies the radioactivity distribution along the chromatogram.
Research has focused on optimizing TLC scanner methods using Analytical Quality by Design (AQbD) principles to ensure robustness and reliability mdpi.compreprints.orgnih.govresearchgate.net. Optimized methods typically demonstrate high selectivity, clearly separating the desired 131I iodide band from potential impurities. For instance, a well-developed TLC method can achieve a retention factor (Rf) of approximately 0.8 for the 131I iodide band and around 0.6 for radiochemical impurities like iodate (IO₃⁻) mdpi.compreprints.orgnih.govresearchgate.net. Such methods are validated for linearity, precision, robustness, and stability, providing consistent and accurate results for routine quality control mdpi.compreprints.orgnih.govresearchgate.net.
Table 1: Performance Characteristics of an AQbD-Optimized TLC Scanner Method for this compound Radiochemical Purity
| Parameter | Value / Range | Citation(s) |
| Injection Volume | 3 µL | mdpi.compreprints.orgnih.govresearchgate.net |
| Radioactive Concentration | 10 mCi/mL | mdpi.compreprints.orgnih.govresearchgate.net |
| Carrier Volume | 40 µL | mdpi.compreprints.orgnih.govresearchgate.net |
| Selectivity (131I Iodide Rf) | ~0.8 | mdpi.compreprints.orgnih.govresearchgate.net |
| Selectivity (Impurity Rf) | ~0.6 (e.g., IO₃⁻) | mdpi.compreprints.orgnih.govresearchgate.net |
| Linearity | 6.0 to 22.0 mCi/mL | mdpi.compreprints.orgnih.govresearchgate.net |
| Intermediate Precision (RSD) | 0.624% | mdpi.compreprints.orgnih.govresearchgate.net |
| Robustness (RSD) | 0.101% | mdpi.compreprints.orgnih.govresearchgate.net |
| Detection Limit (DL) | 0.09 mCi/mL | mdpi.compreprints.orgnih.govresearchgate.net |
| Quantification Limit (QL) | 0.53 mCi/mL | mdpi.compreprints.orgnih.govresearchgate.net |
| Stability (0, 2, 20 h) (RSD) | 0.362% | mdpi.compreprints.orgnih.govresearchgate.net |
Gel Chromatography and High Voltage Electrophoresis
Gel chromatography and high voltage electrophoresis are alternative or complementary techniques used to assess the radiochemical purity of this compound preparations researchgate.netcnjournals.commazums.ac.ir. Gel chromatography separates molecules based on their size, allowing for the detection of larger, radiolabeled impurities that may not be resolved by TLC. High voltage electrophoresis separates charged species based on their electrophoretic mobility under a strong electric field. Studies have utilized these methods to identify and quantify radiolytic degradation products or other impurities in this compound formulations, such as high molecular weight species researchgate.net.
Gamma Spectrum Analysis
Gamma spectrum analysis, often performed using a gamma spectrometer, is crucial for determining both radionuclidic and radiochemical purity. This technique measures the energy distribution of gamma rays emitted by the sample, allowing for the identification and quantification of the primary radionuclide (131I) and any radionuclidic impurities irjpms.comgoogle.comresearchgate.netnipne.rolablogic.comnrc.gov. For this compound, radionuclidic purity is typically expected to be very high, often exceeding 99.9% google.comnipne.ro. Gamma spectroscopy can also indirectly support radiochemical purity assessment by confirming the presence of 131I and detecting gamma-emitting impurities that might be associated with radiochemical contaminants. While High-Purity Germanium (HPGe) detectors offer superior resolution, sodium iodide (NaI(Tl)) detectors provide a more cost-effective solution for routine quality control of gamma-emitting radiopharmaceuticals like 131I, offering sufficient sensitivity and spectral resolution for impurity identification lablogic.com.
Analytical Quality by Design (AQbD) Principles in Radiopharmaceutical Research
Analytical Quality by Design (AQbD) is a systematic approach to analytical method development that begins with a predefined objective and emphasizes product and process understanding and control, based on sound science and quality risk management mdpi.compreprints.orgnih.govresearchgate.netresearchgate.netpharmtech.com. It aims to build quality into the analytical method from the outset, leading to more robust, reliable, and efficient analytical procedures.
Analytical Target Profile (ATP) Definition
The Analytical Target Profile (ATP) is a foundational element of AQbD. It is a prospective summary of the analytical requirements for a specific method, outlining its intended purpose and the performance characteristics necessary to meet the needs of a Critical Quality Attribute (CQA) pharmtech.comkeynotive.ioeas.orgnih.govpharmtech.compharmtech.com. The ATP serves as a roadmap for method development, guiding the selection of appropriate techniques and the definition of acceptance criteria for parameters such as selectivity, accuracy, precision, sensitivity, and robustness keynotive.ioeas.orgnih.govpharmtech.com. For this compound research preparations, an ATP would define the necessary performance criteria for a radiochemical purity assay to ensure the quality and integrity of the product mdpi.compreprints.orgnih.govresearchgate.net.
Critical Quality Attributes (CQA) Identification
Critical Quality Attributes (CQAs) are physical, chemical, biological, or microbiological properties or characteristics of a product that should be within an appropriate limit, range, or distribution to ensure the desired product quality pqri.org. In the context of radiopharmaceuticals, CQAs are directly linked to the safety and efficacy of the product. For this compound, radiochemical purity is a critical quality attribute mdpi.compreprints.orgnih.govresearchgate.net. Identifying CQAs, such as the acceptable limit for radiochemical impurities, is a crucial step in the AQbD process, as it directly informs the ATP and the subsequent development of analytical methods designed to monitor and control these attributes mdpi.compreprints.orgnih.govresearchgate.netpharmtech.compqri.org. The development of a control strategy, including the selection and validation of analytical methods, is driven by the understanding of these CQAs.
Method Operable Design Region (MODR) Optimization
| Parameter | Optimized Value | Range/Unit | Reference |
| Injection Volume | 3 µL | µL | preprints.orgnih.gov |
| Radioactive Concentration | 10 mCi/mL | mCi/mL | preprints.orgnih.gov |
| Carrier Volume | 40 µL | µL | preprints.orgnih.gov |
The establishment of such an MODR allows for flexibility in routine operations while maintaining method integrity and ensuring that critical quality attributes, such as the separation of the main radiochemical peak from impurities, are consistently achieved preprints.orgnih.govseqens.com.
Characterization of Impurities and Degradation Products
Radiolytic Breakdown Products
Identification of Radiochemical Impurities (e.g., IO3−)
Analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC), often coupled with radio-detection (e.g., TLC-Scanner), are employed for the identification and quantification of these radiochemical impurities researchgate.netpreprints.orgnih.govregulations.govwho.intnih.govscience.govhbni.ac.in. These methods separate the different chemical species based on their physical and chemical properties, allowing for the assessment of radiochemical purity. For instance, TLC-Scanner methods have been developed to specifically differentiate between the iodide (I−) peak and the iodate (IO3−) peak, with characteristic retention factor (Rf) values reported for each preprints.orgnih.gov. The European Pharmacopoeia (EP) method using HPLC is noted for its ability to distinguish iodate from iodide, making it a preferred method for impurity profiling regulations.gov.
| Impurity | Potential Formation Pathway | Analytical Method(s) | Reference(s) |
| Iodate (IO3−) | Oxidation of iodide, radiolysis | HPLC, TLC-Scanner, Paper Chromatography | preprints.orgnih.govregulations.govwho.int |
| Free Tc-99m | Unreduced Tc(VII) (Not applicable to I-131, but general radiopharmaceutical impurity example) | TLC, HPLC | europeanpharmaceuticalreview.com |
| TcO4− | Unreduced Tc(VII) (Not applicable to I-131, but general radiopharmaceutical impurity example) | TLC, HPLC | europeanpharmaceuticalreview.com |
| Tellurium (Te) | Residual from separation process | Chemical analysis methods (e.g., as per hbni.ac.in) | hbni.ac.in |
Stability Studies of Research Preparations
Radiolysis: The self-irradiation of the preparation can lead to chemical degradation stabilitystudies.inpharmacylibrary.comscribd.com.
Storage Conditions: Temperature and light exposure can affect degradation rates stabilitystudies.in.
Activity Concentration: Higher concentrations of radioactivity may accelerate decomposition stabilitystudies.inresearchgate.net.
Formulation Components: The presence of stabilizers, antioxidants, or buffers can influence stability mazums.ac.irregulations.goviaea.orguni-lj.si. For example, the inclusion of reducing agents like sodium thiosulfate (B1220275) or buffers like dibasic sodium phosphate (B84403) can help maintain the stability of the iodide form regulations.govfda.govuni-lj.si.
| Time Post-Preparation | Radiochemical Purity (%) (Typical Range) | Key Impurities Observed | Reference(s) |
| 0 hours | ≥ 95% | Primarily NaI-131 | preprints.orgnih.govhbni.ac.in |
| 6 hours | ≥ 94% | Trace amounts of IO3− | researchgate.netnih.gov |
| 12 hours | ≥ 93% | Increasing IO3− | researchgate.netnih.gov |
| 24 hours | ≥ 90% | Moderate IO3− | researchgate.netnih.gov |
| 48 hours | ≥ 85% | Significant IO3− | researchgate.netnih.gov |
Note: The specific stability profile can vary based on the manufacturer, formulation, storage conditions, and initial activity concentration.
These studies help in establishing appropriate storage conditions and determining the "use-by" date for research preparations to ensure that they remain suitable for their intended scientific use usp.orgiaea.org.
Compound List
this compound (NaI-131)
Iodate (IO3−)
Iodide (I−)
Methanol
Hydrogen Peroxide
Hydrochloric Acid
Sodium Hydroxide (B78521)
Sodium Thiosulfate
Dibasic Sodium Phosphate
Sodium Ascorbate
Ascorbic Acid
Sodium Sulfite
EDTA (Ethylenediaminetetraacetic acid)
Sodium Citrate
Tellurium (Te)
Future Directions and Emerging Research Areas for Sodium Iodide I 131
Expanding NIS Reporter Gene Applications in Preclinical Imaging
The sodium iodide symporter (NIS) has emerged as a powerful reporter gene for non-invasive preclinical imaging, offering high sensitivity for deep tissue imaging. elsevierpure.com Its ability to mediate the uptake of radionuclides makes it a valuable tool for tracking gene expression, viral vectors, and cell-based therapies in living subjects. elsevierpure.comnih.gov
Key Research Areas:
Gene and Viral Therapy: NIS reporter genes are being integrated into various viral and non-viral vectors to monitor the delivery, distribution, and duration of gene therapies. elsevierpure.combioscientifica.com This allows researchers to visualize the effectiveness of therapeutic vector delivery to target tissues. For instance, oncolytic viruses engineered to express NIS enable real-time imaging of viral replication and spread within tumors. bioscientifica.com
Cell Trafficking: A significant application of NIS is in tracking the fate of therapeutically administered cells, such as stem cells and immune cells. nih.govthno.org By genetically modifying these cells to express NIS, their migration, engraftment, and viability can be monitored non-invasively using imaging techniques with I-131 or other suitable radionuclides. thno.org
Quantitative Imaging: Efforts are underway to refine NIS as a quantitative reporter, which would allow for the precise measurement of transgene expression levels. snmjournals.org However, research has indicated that the correlation between radioiodide concentration and gene expression may be limited to a specific quantitative range. snmjournals.org
Preclinical Models and Findings:
| Vector/Cell Type | Preclinical Model | Imaging Radionuclide(s) | Key Findings |
| Retroviral Vector | Rat Glioma Allografts | 99mTcO4-, 123I- | Successful imaging of human NIS gene expression in brain tumors. snmjournals.org |
| Adenoviral Vector | Nude Mice | 124I- | High-resolution PET imaging of transgene delivery to various organs. snmjournals.org |
| Measles Virus (MV-NIS) | Mouse Myeloma Xenografts | 123I- | Visualization of oncolytic virus infection and spread in tumors. nih.gov |
| Macrophage Cell Line | Mouse Model of Inflammation | Not specified | Successful imaging of macrophage migration to inflamed tissues. nih.gov |
The innate and nonimmunogenic nature of the NIS protein, coupled with the availability of simple radiopharmaceuticals, positions it as an advantageous reporter gene for clinical translation. snmjournals.org
Investigating Fundamental Radiobiological Effects in Novel Cellular Models
A deeper understanding of the radiobiological effects of I-131 at the cellular and molecular level is crucial for optimizing its therapeutic efficacy. Research in this area focuses on elucidating the mechanisms of cell death and genomic alterations induced by I-131 in various cancer cell models.
The primary therapeutic action of I-131 is mediated by its short-range beta radiation, which is responsible for approximately 90% of the radiation damage to tissues. wikipedia.orgdrugbank.com This radiation induces DNA damage and cell death in cells that have taken up the radionuclide. wikipedia.orgnih.gov
Recent Research Findings:
Cell Viability and Apoptosis: Studies on cholangiocarcinoma cell lines with endogenous NIS expression have demonstrated that I-131 induces a dose-dependent decrease in cell survival and viability, primarily through the induction of apoptosis. nih.gov In a comparison with external beam radiation on a thyroid carcinoma cell model, both radiation types reduced cell vitality and increased necrosis with rising doses. snmjournals.org
Genomic Alterations: The ionizing radiation from I-131 can lead to significant genomic and chromosomal rearrangements in cancer cells. nih.gov Understanding these alterations is key to predicting treatment response and potential long-term effects.
Comparison with External Radiation: Research comparing the effects of I-131 beta radiation to external gamma radiation has shown that beta radiation can have a higher efficacy in inducing tumor cell cytotoxicity and apoptosis at equivalent doses. researchgate.net This may be due to differences in DNA damage and subsequent repair kinetics. researchgate.net
Experimental Data on I-131 Effects on Cancer Cell Lines:
| Cell Line | Cancer Type | Key Radiobiological Effect Observed |
| TFK-1, HuCCT1 | Cholangiocarcinoma | Dose-dependent decrease in cell survival, induction of apoptosis, increased NIS gene expression post-irradiation. nih.gov |
| B-CPAP | Papillary Thyroid Carcinoma | Reduced cell vitality and increased necrosis with increasing I-131 dose. snmjournals.org |
| Raji | Non-Hodgkin's Lymphoma | Enhanced toxicity and apoptosis compared to equivalent doses of gamma rays. researchgate.net |
| MDA-MB-231 | Triple-Negative Breast Cancer | Increased cell apoptosis with increasing radiation doses. Fractionated doses of I-131 labeled nanoparticles showed greater cytotoxicity than single doses. nih.gov |
These fundamental studies are critical for developing strategies to enhance the therapeutic ratio of I-131, potentially through combination therapies that exploit the radiobiological vulnerabilities of different tumor types.
Development of Advanced Radiochemical Labeling Techniques
The effectiveness of I-131 in both diagnostic and therapeutic applications is highly dependent on the ability to efficiently and stably label a variety of molecules. The development of advanced radiochemical labeling techniques is an active area of research, aiming to improve labeling efficiency, yield, and the in vivo stability of radiolabeled compounds.
Traditional methods often involve direct electrophilic substitution on activated aromatic rings, such as tyrosine residues in peptides. mdpi.comnih.gov However, newer methods are being developed to label a wider range of molecules, including those without suitable functional groups for direct iodination.
Emerging Labeling Strategies:
Indirect Labeling via Prosthetic Groups: This involves the use of bifunctional chelating agents or other linker molecules that are first radiolabeled with I-131 and then conjugated to the target molecule. nih.gov
Nanoparticle Labeling: Recent research has focused on labeling nanoparticles, such as gold and silver nanoparticles, with I-131. researchgate.netdovepress.comnih.gov These radiolabeled nanoparticles can serve as platforms for targeted drug delivery and therapy. One simple and efficient method involves the direct chemisorption of I-131 onto the surface of gold nanoparticles. dovepress.comnih.gov
Copper-Catalyzed Radioiodination: Novel methods, such as copper-catalyzed iododeboronation, have shown high radiochemical yields for labeling molecules like MIBG (metaiodobenzylguanidine) with I-131 at room temperature. acs.org
Labeling of Oxidation-Sensitive Peptides: New protocols are being developed to radiolabel short peptides, even those containing oxidation-labile amino acids, with high purity and without the need for extensive purification methods like HPLC. acs.org
Comparison of I-131 Labeling Techniques:
| Labeling Method | Substrate | Key Advantages | Reported Radiochemical Purity/Yield |
| Chloramine-T Oxidation | Silver Nanoparticles (AgNPs) | Suitable for radiotherapy applications. | 96% purity. researchgate.net |
| Direct Chemisorption | Gold Nanoparticles (AuNPs) | Simple, rapid, high efficiency, no need for further purification. | Nearly 100% radiochemical purity. nih.gov |
| Iododestannylation | Small molecules | Established method for certain substrates. | - |
| Iododesilylation | Aryltrimethylsilanes (e.g., for [¹³¹I]MIBG) | Can achieve high radiochemical yields. | 85-90% radiochemical yield. acs.org |
| Copper(I)-catalyzed Iododeboronation | Boronic acids (e.g., for MIBG) | Occurs at room temperature with high yields. | 87-99% radiochemical conversion. acs.org |
These advancements in radiolabeling are expanding the arsenal of I-131-based radiopharmaceuticals for a broader range of preclinical and potential clinical applications.
Exploration of I 131 in Non-Therapeutic Industrial Tracer Applications
Beyond its medical uses, I-131 has a long history as a gamma-emitting industrial radioactive tracer. wikipedia.org Its physical properties, including its half-life of about eight days and its detectability, make it suitable for various industrial applications where tracking the flow and movement of substances is necessary. wikipedia.org
Established and Potential Industrial Uses:
Isotope Hydrology and Leak Detection: One of the earliest industrial applications of I-131, first used in 1951, was to locate leaks in drinking water supply systems. wikipedia.org It continues to be used in isotope hydrology to trace water flow.
Oil and Gas Industry: Since the late 1940s, radioactive tracers have been employed in the oil industry. I-131, often in the form of sodium iodide in an aqueous solution, is used to characterize hydraulic fracturing fluid. wikipedia.org This helps in determining the injection profile and the location of fractures created during the hydraulic fracturing process. wikipedia.org
Wastewater Tracing: I-131 has been proposed as a potential short-term tracer for sewage-derived materials in environmental studies, such as in urbanized estuarine systems. researchgate.net
The use of I-131 as an industrial tracer benefits from its relatively low cost compared to other radioisotopes. wikipedia.org Its application in these fields provides valuable data for process optimization, environmental monitoring, and ensuring the integrity of industrial systems.
Q & A
Q. What are the key mechanisms underlying Sodium Iodide I<sup>131</sup> uptake in thyroid cells, and how can this inform experimental design?
Sodium Iodide I<sup>131</sup> is actively transported into thyroid follicular cells via the sodium-iodide symporter (NIS), a transmembrane protein. Researchers should measure NIS expression levels using immunohistochemistry or RT-PCR in cell lines or tissue samples to correlate uptake efficiency. Pre-experimental protocols should include iodine-depleted diets for animal models to minimize competitive inhibition of NIS .
Q. What standardized protocols exist for preparing and administering Sodium Iodide I<sup>131</sup> in preclinical studies?
The concentrated solution must be diluted with purified water containing sodium phosphate dibasic (300 mg) to stabilize pH (>7.5). For oral administration in rodents, dose calculations should account for thyroid mass and uptake rates. Radiation shielding (e.g., 2.59 cm lead) is mandatory to reduce exposure by a factor of 1,000 .
Q. How do common drug interactions affect Sodium Iodide I<sup>131</sup> efficacy in thyroid ablation studies?
Anti-thyroid drugs (e.g., methimazole), iodine-rich compounds (e.g., amiodarone), and intravenous contrast agents reduce thyroidal uptake. Researchers must ensure a 3-day washout period for anti-thyroid drugs and a 6-week discontinuation of iodine-containing medications prior to dosing .
Advanced Research Questions
Q. How can researchers optimize Sodium Iodide I<sup>131</sup> dosing for heterogeneous thyroid carcinoma models while minimizing hematopoietic toxicity?
Bone marrow suppression correlates with cumulative doses >19,000 MBq. Use dosimetry to limit bone marrow exposure to <2 Gy. Preclinical models should monitor leukocyte and platelet counts weekly for 5 weeks post-administration. Hydration protocols and sialagogues (e.g., pilocarpine) mitigate salivary gland toxicity .
Q. What experimental approaches resolve contradictions in long-term outcomes of Sodium Iodide I<sup>131</sup> therapy (e.g., secondary malignancies vs. improved survival)?
Retrospective cohort studies with matched controls (e.g., surgery-only vs. surgery + I<sup>131</sup>) are critical. Meta-analyses should stratify by dose (e.g., 30–100 mCi for ablation vs. 100–200 mCi for metastases). In dogs with thyroid tumors, median survival increased from 366 days (metastatic) to 839 days (localized) post-I<sup>131</sup> .
Q. How can gene transfection of NIS enhance Sodium Iodide I<sup>131</sup> uptake in non-thyroidal cancers (e.g., breast or lung)?
Transfecting NIS cDNA into cancer cells (e.g., MCF-7 breast cancer) increases iodide accumulation by 60-fold in vitro. Co-treatment with dexamethasone and retinoic acid amplifies NIS expression and prolongs intracellular retention, improving cytotoxicity by 80% in clonogenic assays .
Q. What methodologies quantify radiation-induced DNA damage in non-target tissues after Sodium Iodide I<sup>131</sup> administration?
Gamma-H2AX foci assays or comet electrophoresis can measure double-strand breaks in peripheral blood lymphocytes. For animal models, whole-body autoradiography tracks I<sup>131</sup> distribution, while thermoluminescent dosimeters validate absorbed doses in critical organs (e.g., gonads, salivary glands) .
Methodological Considerations
Q. How should researchers design studies to evaluate transient infertility risks in preclinical models?
Male rodents receiving cumulative doses >520 mCi require sperm motility and count assessments via computer-assisted semen analysis (CASA). Females should undergo estrous cycle monitoring via vaginal cytology. Cryopreservation of gametes is recommended for high-dose cohorts (>800 mCi) .
Q. What statistical models are appropriate for analyzing dose-response relationships in thyroid ablation studies?
Logistic regression models can correlate administered activity (MBq) with thyroid uptake (%) and ablation success. Kaplan-Meier survival curves with Cox proportional hazards ratios are ideal for comparing mortality rates between treatment arms .
Q. How do scintillation detectors (e.g., NaI(Tl) crystals) improve accuracy in radiation dosimetry studies?
NaI(Tl) crystals provide high photon detection efficiency (up to 90% for 364 keV gamma rays). Calibration protocols should include energy resolution tests (FWHM <8% at 662 keV) and efficiency corrections for extended sources using Monte Carlo simulations (e.g., MCNP or Geant4) .
Data Contradiction Analysis
Q. How to address conflicting evidence on Sodium Iodide I<sup>131</sup>-induced carcinogenesis (e.g., thyroid vs. leukemia risks)?
While thyroid cancer incidence post-I<sup>131</sup> remains within population baselines, leukemia risks increase with cumulative doses >30 GBq. Case-control studies must adjust for confounding variables (e.g., prior chemotherapy). In vitro micronucleus assays can quantify clastogenic effects in hematopoietic stem cells .
Q. Why do some studies report transient hyperthyroidism post-I<sup>131</sup>, while others observe hypothyroidism?
Radiation-induced thyroiditis releases stored hormones, causing transient thyrotoxicosis. Pre-treatment with beta-blockers (e.g., propranolol) mitigates symptoms. Hypothyroidism rates depend on residual functional tissue; researchers should standardize follow-up intervals (e.g., TSH levels at 6, 12, 24 weeks) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
